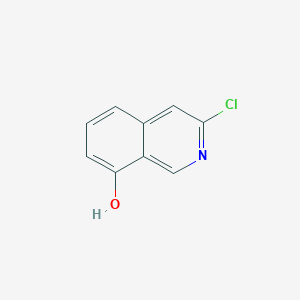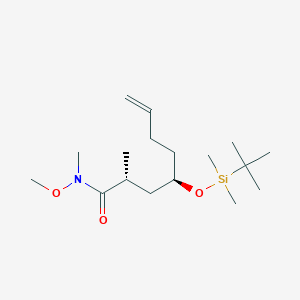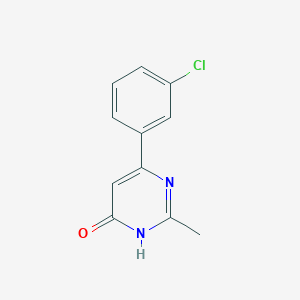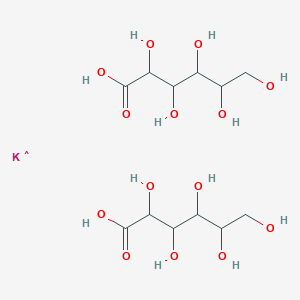
(E)-1,3-Diiodo-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diiodo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6I2 It is a diiodo-substituted alkene, characterized by the presence of two iodine atoms attached to the first and third carbon atoms of the propene chain, with a methyl group attached to the second carbon atom
Preparation Methods
(E)-1,3-Diiodo-2-methylprop-1-ene can be synthesized through the photolysis of a diiodo alkene precursor. The process involves the use of a continuous broadband light source and a grating spectrometer to record the time-resolved UV-visible spectrum of the resulting product . The synthetic route typically involves the following steps:
Photolysis: The precursor compound is exposed to light, causing the cleavage of the carbon-iodine bonds.
Formation of Peroxy Radical: The resulting intermediate reacts with oxygen to form a peroxy radical.
Loss of Iodine Atom: The peroxy radical undergoes a subsequent loss of an iodine atom, yielding the final product.
Chemical Reactions Analysis
(E)-1,3-Diiodo-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of various products depending on the reaction conditions.
Common reagents used in these reactions include oxygen and light sources for photolysis. The major products formed from these reactions include methacrolein oxide and other substituted derivatives .
Scientific Research Applications
(E)-1,3-Diiodo-2-methylprop-1-ene has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1,3-diiodo-2-methylprop-1-ene exerts its effects involves the formation of reactive intermediates, such as peroxy radicals and Criegee intermediates, during its chemical reactions. These intermediates can undergo further reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the cleavage of carbon-iodine bonds and the formation of new carbon-oxygen bonds .
Comparison with Similar Compounds
(E)-1,3-Diiodo-2-methylprop-1-ene can be compared with other similar compounds, such as:
2-Methylprop-1-ene: An alkene with a similar structure but without the iodine atoms.
1,2-Diiodoethane: A diiodo-substituted alkane with a different carbon chain structure.
Properties
CAS No. |
1634667-75-6 |
|---|---|
Molecular Formula |
C4H6I2 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
(E)-1,3-diiodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+ |
InChI Key |
CSHHJSVEMPBDKP-DUXPYHPUSA-N |
SMILES |
CC(=CI)CI |
Isomeric SMILES |
C/C(=C\I)/CI |
Canonical SMILES |
CC(=CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)


![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)



![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)

![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)


![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)
